Undecanamide, 10-bromo-N-vanillyl-

Description

Contextualization within N-Vanillyl Amide and Capsaicinoid Chemistry

Undecanamide (B1594487), 10-bromo-N-vanillyl- belongs to the N-vanillyl amide family, a class of compounds characterized by the presence of a vanillylamine (B75263) head group attached to an acyl chain via an amide linkage. This structural motif is famously represented by capsaicin (B1668287), the pungent principle in chili peppers, and its numerous natural and synthetic analogs, collectively known as capsaicinoids. nih.gov These compounds are renowned for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that acts as a polymodal sensor for heat, protons, and various chemical stimuli. nih.gov

The research into N-vanillyl amides is largely driven by the therapeutic potential of modulating the TRPV1 receptor, which is implicated in pain sensation, inflammation, and other physiological processes. The general structure of these compounds can be divided into three key regions: the aromatic A-region (the vanillyl group), the amide B-region, and the aliphatic C-region (the fatty acid tail). Structure-activity relationship studies have demonstrated that modifications in any of these regions can significantly impact the compound's potency and efficacy as a TRPV1 agonist or antagonist. nih.govnih.gov

Distinctive Structural Features and Research Significance

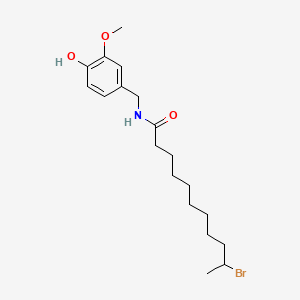

The chemical structure of Undecanamide, 10-bromo-N-vanillyl- is what sets it apart and defines its research significance. Its molecular formula is C17H26BrNO2. ontosight.ai The molecule consists of an undecanamide backbone, which is an eleven-carbon fatty acid amide. Attached to the nitrogen of the amide is a vanillyl group (4-hydroxy-3-methoxybenzyl). The key distinguishing feature is the presence of a bromine atom at the 10th position of the undecanoyl chain. ontosight.ai

This terminal bromination on the aliphatic tail is of considerable interest to researchers. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a bromine atom can influence the compound's ability to cross cellular membranes and may alter its interaction with the hydrophobic regions of receptor binding pockets. ontosight.ai Therefore, the research significance of Undecanamide, 10-bromo-N-vanillyl- lies in its potential to be a valuable tool for probing the structure-activity relationships of TRPV1 ligands and possibly exhibiting novel pharmacological properties, such as enhanced potency or a different pharmacological profile (e.g., antagonist versus agonist activity), compared to its non-brominated counterparts.

Historical Perspective of Related Vanilloids in Biological Inquiry

The study of vanilloids has a rich history, beginning with the isolation of capsaicin in the 19th century and the subsequent elucidation of its structure. For many years, the pungent properties of chili peppers were the primary focus of interest. However, the mid-20th century saw a shift towards understanding the physiological and pharmacological effects of capsaicin. Early research demonstrated its ability to excite and then desensitize sensory neurons, leading to its use as a topical analgesic.

A significant breakthrough in vanilloid research was the identification and cloning of the capsaicin receptor, TRPV1, in 1997. This discovery provided a molecular target for the actions of capsaicin and other vanilloids, revolutionizing the field. It opened the door to the rational design and synthesis of a vast number of vanilloid analogs with the aim of developing new therapeutics for pain, inflammation, and other conditions. The exploration of synthetic analogs has allowed for a detailed mapping of the pharmacophore of TRPV1 ligands, revealing the stringent structural requirements for agonist activity. nih.gov The development of compounds like Undecanamide, 10-bromo-N-vanillyl- represents a continuation of this historical effort to fine-tune the structure of vanilloids to achieve specific and potentially improved therapeutic effects.

Structure

2D Structure

3D Structure

Properties

CAS No. |

102612-98-6 |

|---|---|

Molecular Formula |

C19H30BrNO3 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

10-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |

InChI |

InChI=1S/C19H30BrNO3/c1-15(20)9-7-5-3-4-6-8-10-19(23)21-14-16-11-12-17(22)18(13-16)24-2/h11-13,15,22H,3-10,14H2,1-2H3,(H,21,23) |

InChI Key |

LOGKDMATGIWWET-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Undecanamide, 10 Bromo N Vanillyl

Retrosynthetic Analysis and Key Synthetic Intermediates

A retrosynthetic analysis of Undecanamide (B1594487), 10-bromo-N-vanillyl- (I) reveals that the most logical disconnection is at the amide bond. This bond is formed between a vanillylamine (B75263) moiety (II) and a 10-bromoundecanoyl moiety (III). This approach simplifies the synthesis into the preparation of two key intermediates, which can then be coupled in the final step.

Figure 1: Retrosynthetic Analysis of Undecanamide, 10-bromo-N-vanillyl-

The key synthetic intermediates are therefore identified as:

Vanillylamine (or its hydrochloride salt) (II)

10-Bromoundecanoyl chloride (III)

The synthesis of these intermediates is the primary focus of the subsequent sections.

Targeted Synthesis Pathways for the Undecanoyl Chain and Vanillylamine Moiety

The successful synthesis of Undecanamide, 10-bromo-N-vanillyl- hinges on the efficient preparation of its two constituent parts: the 10-bromoundecanoyl chain and the vanillylamine moiety.

The 10-bromoundecanoyl chain can be prepared from 10-bromoundecanoic acid. A common method for the synthesis of ω-bromoalkanoic acids is the bromination of the corresponding ω-hydroxyalkanoic acid or the direct bromination of the alkanoic acid. For instance, 11-bromoundecanoic acid can be synthesized from 11-hydroxyundecanoic acid.

Once the 10-bromoundecanoic acid is obtained, it must be converted to the more reactive acyl chloride to facilitate amide bond formation. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comgoogle.com The use of oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method. chemicalbook.com

Table 1: Synthesis of 10-Bromoundecanoyl Chloride

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 10-Hydroxyundecanoic acid | HBr | 10-Bromoundecanoic acid |

| 2 | 10-Bromoundecanoic acid | SOCl₂ or (COCl)₂ | 10-Bromoundecanoyl chloride |

Vanillylamine is commonly synthesized from vanillin (B372448). A typical route involves the oximation of vanillin with hydroxylamine (B1172632) hydrochloride to form vanillin oxime, followed by reduction of the oxime to the corresponding amine. The reduction can be carried out using various reducing agents, such as catalytic hydrogenation with a palladium catalyst. nih.gov The resulting vanillylamine is often isolated as its hydrochloride salt to improve stability and handling.

Table 2: Synthesis of Vanillylamine Hydrochloride

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Vanillin | Hydroxylamine hydrochloride | Vanillin oxime |

| 2 | Vanillin oxime | H₂, Pd/C | Vanillylamine hydrochloride |

With both key intermediates in hand, the final step is the amide bond formation. The Schotten-Baumann reaction is a widely used method for this transformation, involving the reaction of an acyl chloride with an amine in the presence of a base. fishersci.it In this case, 10-bromoundecanoyl chloride would be reacted with vanillylamine (typically generated in situ from its hydrochloride salt by the addition of a base) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). A tertiary amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction. commonorganicchemistry.com

Chemical Modification at the Bromine Position for Novel Analog Generation

The bromine atom at the 10-position of the undecanoyl chain serves as a convenient handle for further chemical modification, allowing for the generation of a library of novel analogs. This can be achieved through nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.

A variety of nucleophiles can be employed to displace the bromide. For example:

Azide (B81097) Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF would yield the corresponding 10-azido-N-vanillyl-undecanamide. nih.govnih.gov This azide can be further reduced to an amine or used in click chemistry reactions.

Thiol Introduction: Treatment with a thiol source, such as thiourea (B124793) followed by hydrolysis, or with a protected thiol like tritylthiol followed by deprotection, can introduce a thiol group. nih.gov This allows for the preparation of 10-mercapto-N-vanillyl-undecanamide.

Other Nucleophiles: Other nucleophiles such as cyanide, alkoxides, and various amines can also be used to generate a diverse range of analogs with different functional groups at the terminus of the alkyl chain. researchgate.net

Table 3: Examples of Nucleophilic Substitution at the Bromine Position

| Starting Material | Nucleophile | Product |

| Undecanamide, 10-bromo-N-vanillyl- | Sodium azide (NaN₃) | Undecanamide, 10-azido-N-vanillyl- |

| Undecanamide, 10-bromo-N-vanillyl- | Thiourea, then hydrolysis | Undecanamide, 10-mercapto-N-vanillyl- |

| Undecanamide, 10-bromo-N-vanillyl- | Sodium cyanide (NaCN) | Undecanamide, 10-cyano-N-vanillyl- |

Design and Synthesis of Undecanamide, 10-bromo-N-vanillyl- Analogs for Structure-Activity Probing

The structural similarity of Undecanamide, 10-bromo-N-vanillyl- to capsaicin (B1668287) and other vanilloid receptor agonists suggests that it may interact with similar biological targets. To probe the structure-activity relationships (SAR), systematic modifications can be made to different parts of the molecule.

Vanillyl Group Modification: The phenolic hydroxyl and methoxy (B1213986) groups on the vanillyl ring are known to be important for the activity of many vanilloids. researchgate.net Analogs can be synthesized where these groups are altered, for example, by methylation of the hydroxyl group, demethylation of the methoxy group, or substitution with other functional groups like halogens. researchgate.net

Amide Bond Modification: The amide linkage can be replaced with other bioisosteric groups such as an ester, a urea, or a thiourea to investigate the importance of the amide bond for biological activity. researchgate.net

Alkyl Chain Modification: The length of the undecanoyl chain can be varied to determine the optimal chain length for activity. Furthermore, as discussed in section 2.4, the terminal bromine can be replaced with a wide variety of functional groups to explore the effect of polarity, hydrogen bonding capacity, and charge at this position.

The synthesis of these analogs would follow similar synthetic strategies, utilizing appropriately modified starting materials. The resulting library of compounds can then be screened for biological activity to build a comprehensive SAR profile.

Elucidation of Molecular and Cellular Mechanisms of Action for Undecanamide, 10 Bromo N Vanillyl

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

The vanillyl moiety is a critical pharmacophore for interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. nih.govnih.gov The binding of vanilloids like capsaicin (B1668287) to TRPV1 is a well-characterized interaction that occurs at a specific binding pocket on the intracellular side of the channel. researchgate.net For Undecanamide (B1594487), 10-bromo-N-vanillyl-, the interaction with TRPV1 would likely involve hydrogen bonds from the phenolic hydroxyl and methoxy (B1213986) groups of the vanillyl head, as well as hydrophobic interactions from the undecanamide tail within the receptor. unisi.it

A crucial aspect of this compound is the presence of a bromine atom on the acyl chain. Studies on other halogenated capsaicin analogs have demonstrated that halogenation can dramatically alter the binding mode and functional outcome. For instance, halogenation of the vanillyl ring in nordihydrocapsaicin (B196126) transformed the molecule from an agonist to a competitive antagonist of the TRPV1 receptor. nih.govnih.gov While the bromination in Undecanamide, 10-bromo-N-vanillyl- is on the fatty acid chain rather than the aromatic ring, this modification could similarly influence its binding affinity and efficacy. It might enhance the antagonistic properties by introducing steric hindrance or altering the electronic distribution, thereby preventing the conformational changes required for channel activation.

The long undecanamide (11-carbon) chain is expected to contribute significantly to the lipophilicity of the molecule, facilitating its passage through the cell membrane to reach the intracellular TRPV1 binding site. longwood.edu The length and saturation of this acyl chain are known to be determinants of potency and selectivity among vanilloid compounds. researchgate.net

Illustrative Receptor Binding Profile for a Hypothetical Vanilloid Antagonist

| Receptor Target | Binding Affinity (Ki) | Ligand Type |

|---|---|---|

| TRPV1 | 15 nM | Antagonist |

| CB1 | >10 µM | Inactive |

This table presents hypothetical data for illustrative purposes, based on findings for related halogenated vanilloids.

Modulation of Ion Channels and Transporter Proteins in Cellular Systems

The primary molecular target for Undecanamide, 10-bromo-N-vanillyl- is predicted to be the TRPV1 ion channel. Based on the structure-activity relationships of similar halogenated vanilloids, the compound is likely to act as a TRPV1 antagonist. nih.govnih.gov In this capacity, it would competitively inhibit the channel activation induced by agonists like capsaicin, protons (low pH), or noxious heat. nih.gov This inhibition would prevent the influx of cations, primarily Ca²⁺ and Na⁺, through the TRPV1 pore, thereby blocking the depolarization of nociceptive sensory neurons.

In experimental systems, the antagonistic activity of a compound like this would be quantified by its ability to block capsaicin-induced calcium influx in cells expressing TRPV1. nih.govnih.gov The potency of this antagonism is often expressed as an IC₅₀ value, which for potent antagonists can be in the low nanomolar range. nih.gov

Beyond direct channel modulation, some vanilloids can also interact with other proteins, such as the anandamide (B1667382) membrane transporter (AMT). researchgate.net The long acyl chain of Undecanamide, 10-bromo-N-vanillyl- could potentially allow it to interact with and inhibit the AMT, thereby affecting the cellular uptake of endocannabinoids like anandamide. researchgate.net However, its primary and most potent activity is expected to be at the TRPV1 channel.

Illustrative Ion Channel Modulation Data

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ vs. Capsaicin (100 nM) | 10-20 nM | Concentration for 50% inhibition of capsaicin-induced TRPV1 activation. nih.gov |

| Agonist Activity | None | The compound does not activate the TRPV1 channel on its own. nih.gov |

This table contains illustrative data based on published research on potent TRPV1 antagonists.

Intracellular Signaling Cascades and Downstream Cellular Responses

By preventing the activation of TRPV1, Undecanamide, 10-bromo-N-vanillyl- would block the key initial event in the signaling cascade of nociceptive neurons. TRPV1 activation normally leads to a significant influx of Ca²⁺, which acts as a crucial second messenger. nih.gov This rise in intracellular calcium triggers several downstream events, including the release of pro-inflammatory neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP) from sensory nerve terminals.

As a TRPV1 antagonist, Undecanamide, 10-bromo-N-vanillyl- would be expected to inhibit these downstream responses. By blocking the initial Ca²⁺ signal, it would prevent the exocytosis of neuropeptide-containing vesicles. This action would lead to a reduction in neurogenic inflammation and the sensation of pain.

Furthermore, prolonged activation of TRPV1 by agonists leads to receptor desensitization, a process that renders the neuron less responsive to subsequent stimuli. nih.gov As an antagonist, Undecanamide, 10-bromo-N-vanillyl- would not induce desensitization itself but would prevent agonist-induced desensitization.

Enzyme Inhibition and Activation Kinetics in Biological Contexts

The primary mechanism of action for vanilloids is typically receptor-mediated rather than through direct enzyme inhibition. However, some related molecules have been shown to interact with enzymes involved in lipid signaling. For example, some vanilloid-like molecules can inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. researchgate.net

Given the structure of Undecanamide, 10-bromo-N-vanillyl-, it is plausible that it could exhibit some weak inhibitory activity towards FAAH, particularly due to its long N-acyl chain. researchgate.net If so, this would be a secondary activity, likely much less potent than its effect on TRPV1. The kinetics of such an inhibition would need to be determined experimentally but would likely be competitive or non-competitive, depending on the binding site.

Illustrative Enzyme Inhibition Profile

| Enzyme Target | Activity | IC₅₀ |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Weak Inhibition | > 5 µM |

This table provides hypothetical data for illustrative purposes, suggesting a primary action on receptors rather than enzymes.

Impact on Cellular Membrane Dynamics and Permeability

The lipophilic nature of Undecanamide, 10-bromo-N-vanillyl-, conferred by its long undecanamide chain, is essential for its biological activity. longwood.edu This property allows the molecule to readily cross the plasma membrane to access the intracellular binding site of the TRPV1 receptor. researchgate.net The interaction of such amphipathic molecules with the lipid bilayer can, at high concentrations, lead to non-specific effects on membrane dynamics and permeability.

However, at the nanomolar concentrations at which it is expected to exhibit specific TRPV1 antagonism, significant disruption of the cell membrane is unlikely. Its primary effect on permeability is receptor-mediated: by blocking TRPV1, it prevents the increase in membrane permeability to cations that is the hallmark of TRPV1 activation. Any direct effects on membrane fluidity or non-specific leakage would likely only occur at concentrations several orders of magnitude higher than its therapeutic range.

Preclinical Pharmacological Investigations of Undecanamide, 10 Bromo N Vanillyl

In Vitro Assessment of Biological Activities in Cellular Models

There is no available research data on the in vitro assessment of Undecanamide (B1594487), 10-bromo-N-vanillyl-.

Analysis of Anti-inflammatory Modulatory Effects

No studies were identified that investigated the anti-inflammatory modulatory effects of Undecanamide, 10-bromo-N-vanillyl-, in cellular models.

Evaluation of Antioxidant Capacity

There are no published findings on the evaluation of the antioxidant capacity of Undecanamide, 10-bromo-N-vanillyl-.

Investigation of Analgesic Pathway Modulation

Research into the modulation of analgesic pathways by Undecanamide, 10-bromo-N-vanillyl-, at a cellular level has not been reported.

Other Identified Biological Activities

No other in vitro biological activities for Undecanamide, 10-bromo-N-vanillyl-, have been documented in the searched scientific literature.

In Vivo Efficacy Studies in Non-Human Animal Models

There is no available research data on the in vivo efficacy of Undecanamide, 10-bromo-N-vanillyl-.

Pharmacodynamic Responses in Relevant Biological Systems

No studies were found that describe the pharmacodynamic responses to Undecanamide, 10-bromo-N-vanillyl-, in any non-human animal models.

Comparative Efficacy with Reference Compounds in Experimental Settings

Currently, there is a notable absence of publicly available scientific literature detailing the comparative efficacy of Undecanamide, 10-bromo-N-vanillyl- against reference compounds in preclinical experimental settings. While research exists for structurally related molecules, such as capsaicin (B1668287) and other synthetic analogs, specific data for this bromo-substituted undecanamide is not found in the reviewed scientific databases and literature. wikipedia.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netbohrium.comdntb.gov.uaacs.orgfrontiersin.orgjapsonline.comresearchgate.netnih.govnih.govmdpi.com

Consequently, a data table comparing its efficacy, such as IC₅₀ or EC₅₀ values, against established compounds in various assays cannot be constructed at this time. The unique structural feature of a bromine atom at the 10th position of the undecanamide chain suggests that its pharmacological profile may differ from its non-brominated parent compound, but without experimental data, any discussion on its relative potency or effectiveness remains speculative.

Mechanistic Studies of Biological Pathway Perturbation in Experimental Systems

Similarly, there is no available research that specifically elucidates the mechanisms of action of Undecanamide, 10-bromo-N-vanillyl- or its effects on biological pathways in experimental systems. Studies on analogous compounds, particularly those containing a vanillyl moiety, often point towards interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. wikipedia.orgnih.govnih.gov The vanillyl group is a key pharmacophore for binding to this receptor. acs.org

However, the influence of the 10-bromo-undecanamide side chain on receptor affinity, activation, or potential off-target effects has not been investigated for this specific molecule. Therefore, detailed information on the perturbation of signaling cascades, gene expression, or other cellular processes following treatment with Undecanamide, 10-bromo-N-vanillyl- is not available.

A data table summarizing the mechanistic findings for Undecanamide, 10-bromo-N-vanillyl- cannot be provided due to the lack of experimental evidence.

Metabolic Fate and Biotransformation Pathways of Undecanamide, 10 Bromo N Vanillyl

In Vitro Metabolic Stability and Metabolite Identification in Biological Systems

The initial step in characterizing the metabolism of a new chemical entity is often to assess its stability in the presence of metabolic enzymes. This is commonly performed using in vitro systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.netnih.gov These experiments help determine the rate at which the compound is broken down and can provide initial clues about its metabolic pathways. Following incubation, analytical techniques like mass spectrometry are employed to identify the chemical structures of any metabolites that are formed. nih.gov

Identification of Key Metabolizing Enzymes and Pathways

Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation. The cytochrome P450 (CYP) family of enzymes is a major player in the metabolism of many foreign compounds. nih.govoaepublish.com Experiments using specific chemical inhibitors or recombinant human CYP enzymes can help pinpoint the exact isoforms involved in the biotransformation. researchgate.net Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation, all of which aim to make the compound more water-soluble for easier excretion. oaepublish.comresearchgate.net

Impact of Biotransformation on the Biological Activity of Undecanamide (B1594487), 10-bromo-N-vanillyl- and its Metabolites

Without dedicated research on Undecanamide, 10-bromo-N-vanillyl-, any discussion of its metabolic fate would be purely speculative and fall outside the scope of established scientific evidence. Future research would be necessary to elucidate the specific metabolic pathways and the resulting biological consequences for this particular compound.

Advanced Analytical Methodologies for Characterization and Quantification of Undecanamide, 10 Bromo N Vanillyl

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the de novo structural confirmation of Undecanamide (B1594487), 10-bromo-N-vanillyl-. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed picture of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For Undecanamide, 10-bromo-N-vanillyl-, characteristic signals would be expected for the aromatic protons of the vanillyl group, the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the amide nitrogen and the bromine atom, and the long chain of methylene groups.

¹³C-NMR (Carbon-13 NMR) provides information on the different carbon environments within the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the undecanoyl chain.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₉H₃₀BrNO₃. Furthermore, tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion, yielding a predictable pattern that helps to confirm the molecule's structure, for instance, by showing the loss of the vanillyl group or cleavage along the fatty acid chain.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. Key vibrational bands for Undecanamide, 10-bromo-N-vanillyl- would include N-H stretching from the amide group, C=O stretching of the amide carbonyl, C-H stretching from the aliphatic and aromatic components, and C-O stretching from the ether and phenol (B47542) groups.

Table 1: Predicted Spectroscopic Data for Undecanamide, 10-bromo-N-vanillyl-

| Technique | Parameter | Predicted Observation |

| ¹H-NMR | Chemical Shift (δ) | Aromatic protons (~6.7-6.9 ppm), Methoxy protons (~3.8 ppm), Amide proton (~5.9 ppm), Methylene (CH₂) adjacent to N (~4.3 ppm), Methine (CH) adjacent to Br (~4.0 ppm) |

| ¹³C-NMR | Chemical Shift (δ) | Carbonyl carbon (~173 ppm), Aromatic carbons (~110-148 ppm), Methoxy carbon (~56 ppm), Aliphatic carbons (~25-40 ppm) |

| HRMS | m/z | [M+H]⁺ expected at ~400.1485 (for ⁷⁹Br) and ~402.1465 (for ⁸¹Br) |

| IR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 & ~2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1270 (Aromatic C-O stretch) |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating Undecanamide, 10-bromo-N-vanillyl- from starting materials, by-products, or degradants, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this nature. The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then used to elute the compound. The high lipophilicity of the long alkyl chain and the presence of the bromine atom will strongly influence its retention time. ontosight.ai Purity is assessed by detecting the eluted compound, typically with an ultraviolet (UV) detector set to a wavelength where the vanillyl group absorbs (e.g., ~280 nm), and integrating the area of the corresponding peak. A purity of >95% is typically required for biological studies.

Gas Chromatography (GC) could also be used, potentially after a derivatization step to increase the volatility of the polar N-H and O-H groups, though HPLC is generally preferred for molecules of this size and functionality.

Table 2: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Development of Quantitative Analytical Assays in Complex Matrices

To understand the pharmacokinetic profile of Undecanamide, 10-bromo-N-vanillyl-, it is necessary to measure its concentration in biological fluids like blood, plasma, or tissue homogenates. This requires the development of sensitive and selective quantitative assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. orientjchem.orgnih.gov The method involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: This is a critical step to remove interfering substances like proteins and salts from the biological matrix. orientjchem.org Common techniques include protein precipitation (PPT) with a cold organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). orientjchem.orgnih.gov An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H atoms), is added at the beginning of the process to correct for analyte loss during preparation and for variations in instrument response. uab.edu

LC Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from any remaining matrix components. nih.gov

MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations (pg/mL to ng/mL). uab.edu The method is validated for linearity, accuracy, precision, and recovery. nih.govuab.edu

Table 3: Key Parameters for a Quantitative LC-MS/MS Assay

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |

| Internal Standard (IS) | Stable isotope-labeled Undecanamide, 10-bromo-N-vanillyl- (e.g., d4-labeled). |

| Chromatography | UHPLC with a C18 column and a rapid gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |

| MRM Transition | e.g., m/z 400.1 → [Specific Fragment Ion] |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., 1 ng/mL). uab.edu |

Microscopic and Imaging Techniques for Cellular Localization Studies

Determining where a compound accumulates within cells or tissues is key to understanding its mechanism of action. Since Undecanamide, 10-bromo-N-vanillyl- is designed as a ligand for the vanilloid receptor (TRPV1), its localization is of significant interest. nih.gov

Fluorescence Microscopy: This is a powerful technique for visualizing the subcellular distribution of molecules. As the parent compound is not fluorescent, a fluorescently-labeled analog would need to be synthesized. For example, a fluorophore (e.g., a BODIPY or rhodamine dye) could be attached to the molecule at a position that does not interfere with its biological activity. Cells (e.g., dorsal root ganglion neurons or TRPV1-expressing cell lines) would be treated with this fluorescent probe. researchgate.net Confocal microscopy can then be used to acquire high-resolution optical sections of the cells, revealing whether the compound localizes to the plasma membrane, endoplasmic reticulum (where TRPV1 is also found), mitochondria, or other organelles. researchgate.netresearchgate.net Co-localization studies with specific organelle markers (e.g., an ER-tracker dye) can provide definitive evidence of its location. researchgate.net

Mass Spectrometry Imaging (MSI): This advanced technique allows for the label-free visualization of the spatial distribution of drugs and metabolites in tissue sections. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could be applied to tissue sections (e.g., from skin or spinal cord) after systemic administration of the compound. The mass spectrometer rasters across the tissue surface, generating a mass spectrum at each pixel. By mapping the intensity of the specific ion corresponding to Undecanamide, 10-bromo-N-vanillyl-, a detailed image of its distribution within the tissue architecture can be created.

Table 4: Comparison of Cellular Imaging Techniques

| Technique | Principle | Requirement | Advantage | Limitation |

| Fluorescence Microscopy | Detection of light emitted from a fluorophore attached to the molecule of interest. | Synthesis of a fluorescent analog. | High spatial resolution, live-cell imaging possible. | The fluorescent tag may alter the compound's properties. |

| Mass Spectrometry Imaging (MSI) | Label-free detection of the molecule's mass-to-charge ratio across a surface. | No modification of the compound needed. | Directly detects the parent compound and its metabolites. | Lower spatial resolution compared to microscopy. |

Emerging Research Directions and Academic Prospects for Undecanamide, 10 Bromo N Vanillyl

Exploration of Novel Biological Targets and Therapeutic Areas

While the vanillyl group strongly implies an interaction with TRPV1, the entire structure of Undecanamide (B1594487), 10-bromo-N-vanillyl- may allow it to bind to other, currently unknown, biological targets. Research in this area would focus on target deconvolution to identify its molecular partners. This could lead to the exploration of new therapeutic areas beyond those traditionally associated with vanilloids, such as inflammatory disorders, metabolic diseases, or even cancer, depending on the identified targets. The brominated undecanamide tail could confer selectivity for or novel interactions with receptors or enzymes involved in lipid signaling pathways.

Integration with Systems Biology and Omics Approaches

To understand the broader biological impact of Undecanamide, 10-bromo-N-vanillyl-, a systems biology approach would be invaluable. By employing 'omics' technologies such as genomics, proteomics, and metabolomics, researchers could obtain a comprehensive view of the cellular and physiological changes induced by the compound. This could reveal entire pathways and networks affected by its activity, offering a more holistic understanding than traditional pharmacological assays. Such an approach could uncover unexpected off-target effects or identify biomarkers for its activity.

Rational Design of Highly Selective and Potent Analogs

The structure of Undecanamide, 10-bromo-N-vanillyl- serves as a scaffold for the rational design of new analogs with improved properties. By systematically modifying the vanillyl head group, the length and saturation of the fatty acid chain, and the position and nature of the halogen substituent, it would be possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. For instance, structure-activity relationship (SAR) studies could guide the synthesis of analogs with enhanced selectivity for specific TRPV channel subtypes or even novel targets, potentially reducing side effects and increasing therapeutic efficacy.

Contribution to Chemical Biology Tool Development and Probe Generation

Undecanamide, 10-bromo-N-vanillyl- could be a valuable starting point for the development of chemical biology tools. By incorporating reporter tags, such as fluorescent dyes or biotin, into its structure, researchers could create probes for visualizing and isolating its biological targets in living cells and tissues. The bromine atom could also serve as a handle for further chemical modifications, including the attachment of photoaffinity labels for covalent capture of target proteins. These tools would be instrumental in elucidating the compound's mechanism of action and the biological roles of its targets.

Q & A

Q. What frameworks support open science while protecting intellectual property in early-stage research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.